![molecular formula C7H14Cl2O3 B14638987 1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol CAS No. 53171-80-5](/img/structure/B14638987.png)
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol is an organic compound with the molecular formula C7H15ClO3. It is a chlorinated ether alcohol, characterized by the presence of two chlorine atoms and a methoxy group attached to a propane backbone. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-chloro-3-methoxypropan-2-ol with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of ethers, amines, or alcohols depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
科学研究应用
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 1-chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The chlorine atoms and methoxy group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.
相似化合物的比较
Similar Compounds
1-Chloro-3-methoxypropan-2-ol: A simpler analog with one chlorine atom and a methoxy group.
3-Chloro-1-methoxypropan-2-ol: Another analog with a different substitution pattern.
1-Chloro-3-hydroxypropan-2-ol: Lacks the methoxy group but has a similar backbone structure.
Uniqueness
1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol is unique due to the presence of two chlorine atoms and a methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
53171-80-5 |
|---|---|
分子式 |
C7H14Cl2O3 |
分子量 |
217.09 g/mol |
IUPAC 名称 |
1-chloro-3-(1-chloro-3-methoxypropan-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C7H14Cl2O3/c1-11-5-7(3-9)12-4-6(10)2-8/h6-7,10H,2-5H2,1H3 |
InChI 键 |
NRIPLZVVVWQTHL-UHFFFAOYSA-N |
规范 SMILES |
COCC(CCl)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


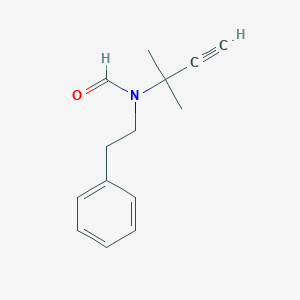
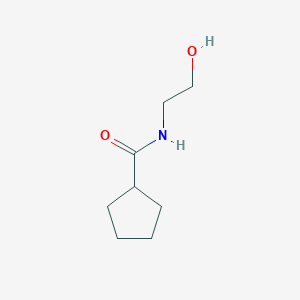

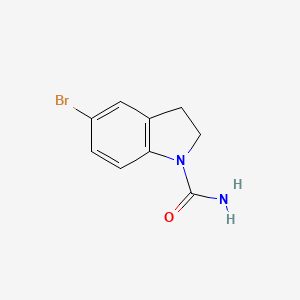
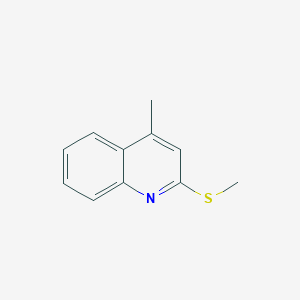
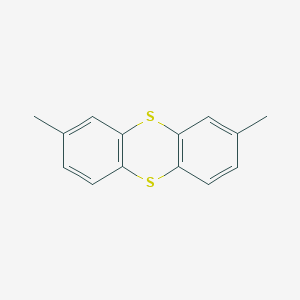
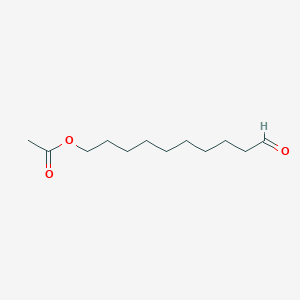
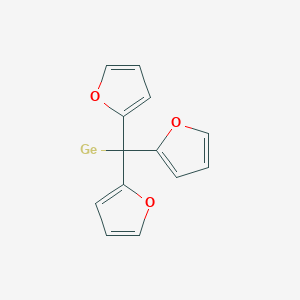
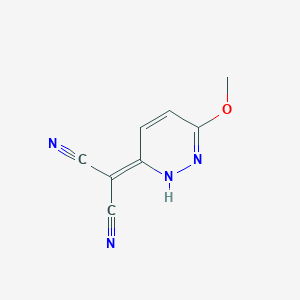

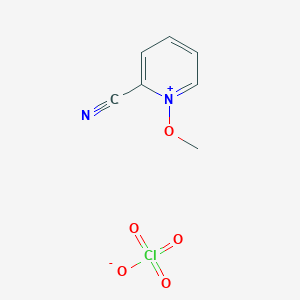
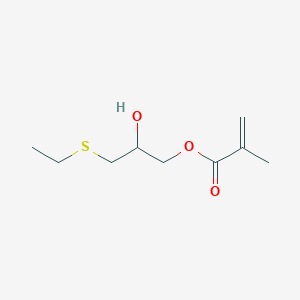
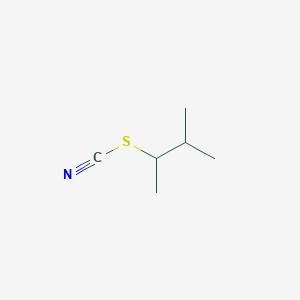
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
